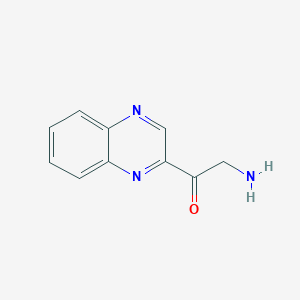![molecular formula C8H5BrF2O B13583854 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene is an organic compound with the molecular formula C8H5BrF2O. It is characterized by the presence of a bromine atom, a difluoroethenyl group, and an oxybenzene moiety.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene typically involves the reaction of 1-bromo-3-hydroxybenzene with 2,2-difluoroethenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its difluoroethenyl group is of particular interest in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and difluoroethenyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethenyl group can undergo addition or reduction reactions. The molecular targets and pathways involved vary based on the context of use .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoroethenyl group, leading to different reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound features a trifluoroethyl group, which impacts its reactivity and applications compared to the difluoroethenyl group.
The uniqueness of this compound lies in its difluoroethenyl group, which imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H5BrF2O |
|---|---|
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
1-bromo-3-(2,2-difluoroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
InChI-Schlüssel |
VSSKSUDQWWFJEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)



![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)



![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)


